molecular formula C9H16N2O2 B14800361 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one

1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one

Cat. No.: B14800361
M. Wt: 184.24 g/mol
InChI Key: NAQKHYPVNMBEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one is a pyrrolidinone derivative characterized by a 2-amino-3-methylbutanoyl group attached to the nitrogen of the pyrrolidin-3-one ring. This compound is notable for its role in pharmaceutical applications, particularly as a precursor to Talabostat Mesylate (PT-100), a boronic acid derivative used in cancer therapy and hematopoietic stimulation . Its molecular formula is C₉H₁₆N₂O₂ (calculated based on structural analogs), with a molecular weight of approximately 184.24 g/mol. The stereochemistry of the amino and methyl groups in the butanoyl chain (S-configuration at the amino group) is critical for its biological activity .

Properties

IUPAC Name

1-(2-amino-3-methylbutanoyl)pyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)8(10)9(13)11-4-3-7(12)5-11/h6,8H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQKHYPVNMBEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one belongs to the class of pyrrolidine derivatives, characterized by a five-membered lactam ring and an amino acid moiety derived from valine. Its molecular formula is C8_{8}H14_{14}N2_{2}O, with a molecular weight of approximately 170.25 g/mol. The compound's structure is significant for its potential interactions with biological macromolecules, such as proteins and enzymes.

Antimicrobial Properties

Preliminary studies indicate that 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one exhibits antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess useful antimicrobial properties. The specific mechanisms by which it exerts these effects remain to be fully elucidated.

Enzyme Inhibition

Research has highlighted the potential of 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one as an inhibitor of certain enzymes involved in pathological processes. For instance, it may interact with metalloproteinases, which are implicated in tissue remodeling and inflammation. In vitro studies have indicated varying degrees of inhibition against metalloproteinases, revealing IC50_{50} values that suggest selective inhibition profiles .

Data Tables

The following table summarizes relevant findings regarding the biological activity of 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one and related compounds:

Compound Biological Activity IC50_{50} (µM) Notes
1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-oneAntimicrobial activityTBDFurther studies required to confirm specific efficacy
2-Amino-3-Methylbutanoic AcidProtein synthesis involvementTBDDirectly related to valine
4-Methylpyrrolidin-2-oneNeuroprotective propertiesTBDPotential for CNS applications
(2S)-2-Amino-N-(1-pyrrolyl)butanoic AcidEnhanced receptor binding capabilitiesTBDModified amino acid structure

Inhibition Studies

In a recent study focused on enzyme inhibition, compounds structurally related to 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one were evaluated for their ability to inhibit metalloproteinases involved in collagen degradation. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50_{50} values ranging from 100–160 µM for selected compounds. This suggests that 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one could be further explored for its therapeutic potential in conditions characterized by excessive collagen degradation, such as arthritis and cancer metastasis .

Neuroprotective Potential

Another area of exploration involves the neuroprotective properties of pyrrolidine derivatives. Compounds similar to 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one have demonstrated the ability to inhibit reactive oxygen species (ROS) formation in neuroblastoma cells, indicating potential applications in neurodegenerative diseases like Parkinson's disease. These findings highlight the need for further investigation into the protective mechanisms at play .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound is compared to structurally related pyrrolidin-3-one derivatives (Table 1), highlighting key differences in substituents and functional groups:

Table 1. Structural and Functional Comparison of Pyrrolidin-3-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological/Industrial Application References
1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one C₉H₁₆N₂O₂ 184.24 2-Amino-3-methylbutanoyl Boronic acid coupling Cancer therapy (Talabostat Mesylate)
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one C₁₃H₁₈N₂O 218.29 Phenyl group on propan-1-one Unspecified Research chemical
(3Z,5S)-5-(Hydroxymethyl)-1-(2'-methylbiphenyl-4-carbonyl)pyrrolidin-3-one O-methyloxime C₂₁H₂₃N₃O₄ 381.43 Biphenyl, hydroxymethyl, oxime Acid-catalyzed cyclization Oxytocin/Vasopressin V1a antagonist
1-(Propane-2-sulfonyl)pyrrolidin-3-one C₇H₁₃NO₃S 191.24 Propane-sulfonyl Sulfonylation Laboratory reagent
Key Observations:

Substituent Impact on Activity: The 2-amino-3-methylbutanoyl group in the target compound enhances its role in enzymatic inhibition (e.g., Talabostat’s action on dipeptidyl peptidases) . Oxime derivatives () demonstrate receptor antagonism due to bulky biphenyl and oxime groups, which stabilize interactions with oxytocin receptors.

Synthetic Routes :

  • The target compound is synthesized via boronic acid coupling (), whereas cyclization reactions () and sulfonylation () are used for analogs. These methods influence yield and purity.

Physical and Chemical Properties

Table 2. Comparative Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one Not reported Not reported Polar solvents (inferred) Stable under inert conditions
1-Aminopyrrolidin-2-one hydrochloride 227 91.1 Water, ethanol Hygroscopic
3-Amino-1-hydroxy-pyrrolidin-2-one Not reported Not reported Aqueous solutions Air-stable
Notes:
  • The target compound’s amine and ketone groups suggest moderate polarity, favoring solubility in DMSO or methanol (inferred from analogs).
  • Sulfonyl and oxime derivatives () have higher molecular weights, reducing aqueous solubility but improving membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.